molecular formula C30H30ClFN2O3 B609086 3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid CAS No. 1019112-29-8

3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid

Cat. No.: B609086
CAS No.: 1019112-29-8
M. Wt: 521.0 g/mol
InChI Key: FYRJJCYFYLLOSC-LXFBAYGMSA-N
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Description

MK-3577 is a potent novel glucagon receptor antagonist developed for the treatment of type 2 diabetes mellitus. It works by blocking the glucagon receptor, thereby inhibiting the glucagon-mediated increase in cyclic adenosine monophosphate (cAMP) levels. This compound has shown promise in reducing blood glucose levels and improving glucose homeostasis in preclinical and clinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-3577 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of an indole derivative, which is then functionalized to introduce the necessary substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of MK-3577 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

MK-3577 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

MK-3577 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study glucagon receptor signaling pathways and to develop new glucagon receptor antagonists.

    Biology: Employed in research to understand the role of glucagon in glucose homeostasis and its interaction with insulin.

    Medicine: Investigated for its potential therapeutic effects in treating type 2 diabetes mellitus and other metabolic disorders.

    Industry: Utilized in the development of new drugs targeting the glucagon receptor .

Mechanism of Action

MK-3577 exerts its effects by binding to the glucagon receptor and blocking its activation. This inhibition prevents the glucagon-mediated increase in cyclic adenosine monophosphate (cAMP) levels, thereby reducing glucose production in the liver. The molecular targets involved include the glucagon receptor and downstream signaling pathways such as the cAMP-dependent protein kinase pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MK-3577

MK-3577 is unique due to its specific binding affinity and inhibitory potency against the glucagon receptor. It has shown a favorable pharmacokinetic profile and robust efficacy in reducing blood glucose levels in preclinical and clinical studies .

Properties

CAS No.

1019112-29-8

Molecular Formula

C30H30ClFN2O3

Molecular Weight

521.0 g/mol

IUPAC Name

3-[[4-[(1R,2S)-1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid

InChI

InChI=1S/C30H30ClFN2O3/c1-3-4-23(19-5-7-21(8-6-19)30(37)33-14-13-27(35)36)28(20-9-11-22(31)12-10-20)25-17-34-29-24(25)15-18(2)16-26(29)32/h5-12,15-17,23,28,34H,3-4,13-14H2,1-2H3,(H,33,37)(H,35,36)/t23-,28+/m1/s1

InChI Key

FYRJJCYFYLLOSC-LXFBAYGMSA-N

SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)C(C2=CC=C(C=C2)Cl)C3=CNC4=C3C=C(C=C4F)C

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)[C@H](C2=CC=C(C=C2)Cl)C3=CNC4=C3C=C(C=C4F)C

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)C(C2=CC=C(C=C2)Cl)C3=CNC4=C3C=C(C=C4F)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK3577;  MK 3577;  MK-3577.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid
Reactant of Route 2
3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid
Reactant of Route 3
3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid
Reactant of Route 4
3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid
Reactant of Route 5
3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid
Reactant of Route 6
3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid

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